molecular formula C6H5BrFN B180217 3-Bromo-5-fluoroaniline CAS No. 134168-97-1

3-Bromo-5-fluoroaniline

Cat. No.: B180217
CAS No.: 134168-97-1
M. Wt: 190.01 g/mol
InChI Key: NGZAVSDIXFIWHJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is a colorless to light yellow solid and is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluoroaniline is typically synthesized through a multi-step halogenation process starting from aniline:

    Halogenation of Aniline: Aniline is dissolved in hydrochloric acid, and sulfur dioxide is added while stirring. Bromine is then slowly added at a low temperature to produce 3-bromoaniline.

    Fluorination: The 3-bromoaniline is dissolved in sulfuric acid, and sulfur dioxide is added while stirring. Ammonium bifluoride is then slowly added dropwise at a low temperature to produce this compound.

    Purification: The product is purified through distillation to obtain the target compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

3-Bromo-5-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom influences the reactivity of the benzene ring.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-fluoroaniline derivatives.

    Electrophilic Substitution: Products include various substituted anilines.

    Oxidation and Reduction: Products include nitroanilines and reduced amines.

Scientific Research Applications

3-Bromo-5-fluoroaniline is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: The compound is involved in the synthesis of drugs with potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoroaniline depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and fluorine atoms influence the compound’s electronic properties, enhancing its binding affinity and specificity for the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

3-Bromo-5-fluoroaniline can be compared with other halogenated anilines, such as:

  • 3-Bromo-4-fluoroaniline
  • 2-Bromo-5-fluoroaniline
  • 4-Bromo-3-fluoroaniline

Uniqueness:

Properties

IUPAC Name

3-bromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZAVSDIXFIWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567063
Record name 3-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134168-97-1
Record name 3-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-(3-bromo-5-fluorophenyl)acetamide (Intermediate 181, 8.7 g, 37.4 mmol) in ethanol (30 mL) was added concentrated hydrochloric acid (80 mL). The reaction was heated to 100° C. for 1 hr. It was cooled to room temperature and neutralized with 5N sodium hydroxide. The crude product was extracted with ethyl acetate (2×100 mL), the combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated to dryness. Chromatography on silica gel with a gradient of 5-10% ethyl acetate in hexanes gave 5.3 g (75%) of the product as a yellow oil.
Quantity
8.7 g
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80 mL
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30 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 29.0 g of iron powder and 20.0 g of ammonium chloride in 50 ml of water was heated to 90° C. with vigorous stirring. To this was added 24.0 g of 1-bromo-3-fluoro-5-nitrobenzene portionwise. The mixture was refluxed for 4 hours, cooled to room temperature and filtered to remove insoluble matter. The insoluble matter and the filtrate were extracted, respectively, with ethyl acetate. Both extracts were combined together and evaporated in vacuo to give 12.1 g of the title compound. Vacuum distillation of a portion thereof gave an analytical sample boiling at 103.0°-105.0° C. /7 mm Hg.
Quantity
24 g
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20 g
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50 mL
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29 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluoroaniline
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